(Leu15)-Gastrin I (human) is a synthetic analog of human gastrin I where the naturally occurring methionine residue at position 15 is replaced with a leucine residue. This substitution is significant as it increases the peptide's resistance to oxidation without significantly altering its biological activity. [, ]
Source: (Leu15)-Gastrin I (human) is not naturally occurring and must be synthesized in a laboratory setting. [, ]
Classification: (Leu15)-Gastrin I (human) is classified as a peptide hormone analog. It falls under the broader category of gastrin/cholecystokinin (CCK) peptides due to its structural similarity and interaction with the CCK2 receptor (previously known as the CCK-B/gastrin receptor). [, , ]
[Leu15]-Gastrin I is a specific variant of the gastrin peptide, which is a hormone that plays a crucial role in stimulating gastric acid secretion and promoting gastric motility. Gastrins are produced by G cells in the stomach lining and are essential for digestive processes. The modification at position 15, where leucine replaces another amino acid, enhances its biological activity and stability.
Gastrin peptides, including [Leu15]-Gastrin I, are primarily derived from the human gastrointestinal tract. They can also be synthesized in vitro using solid-phase peptide synthesis techniques, which allow for precise control over the amino acid sequence and modifications.
[Leu15]-Gastrin I belongs to the class of gastrointestinal hormones known as gastrins. These peptides are categorized based on their structure and function, with [Leu15]-Gastrin I being classified as a bioactive peptide due to its role in stimulating gastric functions.
The synthesis of [Leu15]-Gastrin I can be achieved through various methods:
During SPPS, protecting groups are used to prevent unwanted reactions at specific functional groups of amino acids. The synthesis typically involves:
[Leu15]-Gastrin I has a specific sequence of amino acids that defines its structure. The typical structure of gastrin includes a C-terminal pentapeptide sequence that is crucial for its biological activity. The presence of leucine at position 15 modifies its interaction with receptors.
[Leu15]-Gastrin I participates in several biochemical reactions within the gastrointestinal system:
The interaction between [Leu15]-Gastrin I and its receptors can be studied using techniques such as:
The mechanism by which [Leu15]-Gastrin I exerts its effects involves:
Research indicates that modifications like leucine substitution enhance receptor affinity and biological potency compared to other gastrin variants.
[Leu15]-Gastrin I has several applications in scientific research and medicine:
Native human gastrin I (Gastrin-17) contains a methionine (Met) residue at position 15, which is highly susceptible to oxidation. This oxidation compromises structural integrity and biological activity, particularly in research applications requiring prolonged exposure to aqueous or oxidative environments [2] [5]. The substitution of Met with leucine (Leu) at position 15 generates [Leu15]-Gastrin I, a synthetic analog designed to circumvent this instability. Leucine was selected due to its structural similarity to methionine (both hydrophobic residues) while lacking the oxidation-prone sulfur atom [9] [10]. This conservative substitution preserves the peptide’s three-dimensional conformation and interaction dynamics with the cholecystokinin-B receptor (CCK-BR), the primary gastrin receptor in gastrointestinal tissues [2] [6].
Early radiolabeling studies demonstrated the practical impact of this modification: When native gastrin (Met15) was iodinated using chloramine-T, its biological and receptor-binding activity was "almost abolished." In contrast, [Leu15]-Gastrin I retained full activity after iodination, making it superior for receptor-binding assays and tracer studies [6]. This chemical resilience underpins its utility in sustained experimental protocols, such as continuous infusion models examining trophic effects [3].
Table 1: Structural and Functional Advantages of Leu15 Substitution
Property | Native Gastrin I (Met15) | [Leu15]-Gastrin I |
---|---|---|
Residue 15 | Methionine | Leucine |
Oxidation Sensitivity | High (Sulfur-containing) | Low (Aliphatic chain) |
Radiolabeling Tolerance | Poor (Activity loss) | Excellent (Activity retained) |
Receptor Binding Affinity | Moderate to High | Equivalent or Superior |
Aqueous Stability | Limited | Significantly Enhanced |
The oxidation of methionine in native gastrin generates methionine sulfoxide or sulfone derivatives, which exhibit drastically reduced affinity for CCK-BR. This degradation occurs readily in aqueous buffers, especially under neutral or alkaline conditions, or in the presence of trace oxidants [5] [9]. Leucine substitution eliminates this vulnerability entirely. The aliphatic side chain of leucine is inert to oxidation under physiological conditions, thereby maintaining the peptide’s bioactive conformation indefinitely in solution [2] [10].
Studies comparing both peptides under accelerated stability conditions reveal that [Leu15]-Gastrin I retains >95% of its initial activity after 48 hours in pH 7.4 buffers at 4°C, whereas native gastrin shows <50% activity under identical conditions due to methionine oxidation [5]. Furthermore, lyophilized [Leu15]-Gastrin I, when reconstituted in 0.1% trifluoroacetic acid (TFA)/water, remains stable for at least one month at -20°C, making it ideal for cell culture applications requiring repeated use [2] [4]. This stability extends to its use in complex media like Dulbecco’s Modified Eagle Medium (DMEM), where it facilitates long-term enteroid culture establishment without degradation-related loss of trophic activity [2] [7].
The molecular basis for retained bioactivity lies in leucine’s isosteric relationship with methionine. Molecular dynamics simulations confirm that Leu15 occupies a similar van der Waals volume as Met15 within the C-terminal receptor-binding domain (Trp-Leu-Asp-Phe-NH₂), preserving hydrophobic interactions with CCK-BR’s transmembrane helices [9] [10].
Bioactivity assessments confirm that the Leu15 modification does not compromise functional potency. Both peptides bind identically to CCK-BR (Kd = 1–3 nM), a G-protein-coupled receptor overexpressed in gastric adenocarcinoma [1] [6]. In vitro, [Leu15]-Gastrin I stimulates proliferation of gastric mucosal glands with an EC50 comparable to native gastrin (0.1–1.0 nM), confirming full agonism [1] [3]. This is attributed to identical receptor activation kinetics, triggering downstream pathways like phospholipase Cβ and ERK1/2 phosphorylation, which drive epithelial proliferation and acid secretion [2] [8].
Table 2: Bioactivity Comparison in Key Functional Assays
Assay | Native Gastrin I (Met15) | [Leu15]-Gastrin I | Reference |
---|---|---|---|
CCK-BR Binding Affinity (Kd) | 1.8 ± 0.3 nM | 2.0 ± 0.4 nM | [6] |
EC50 for Gastric Mucosal Proliferation | 0.5 nM | 0.6 nM | [3] |
Enteroid Growth Stimulation | Effective | Equivalent Efficacy | [2] |
Acid Secretion (in vivo) | Potent Stimulator | Potent Stimulator | [3] |
In vivo studies further validate functional equivalence. Continuous subcutaneous infusion of [Leu15]-Gastrin I (2.4 nmol/kg·h) in rats for 28 days elevated plasma gastrin levels to 800 pg/mL (vs. 230 pg/mL controls) and induced significant trophic effects: increased stomach weight, oxyntic mucosal mass, and enterochromaffin-like (ECL) cell density [3]. These changes mirror those induced by native gastrin during physiological hypergastrinemia (e.g., proton pump inhibitor treatment) [3] [7]. Critically, no divergence in bioactivity was observed across the gastrointestinal tract or pancreas, underscoring receptor-specific parity [3].
The analog’s stability-bioactivity balance makes it indispensable for cancer research. Gastric adenocarcinoma cells overexpress CCK-BR, and [Leu15]-Gastrin I reliably stimulates their growth in xenograft models without oxidation-related potency decay, enabling robust investigation of gastrin-driven oncogenesis [1] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3